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Compound of Interest

(R)-2-Amino-3-
Compound Name:
cyclobutylpropanoic acid

Cat. No.: B574375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (R)-2-
Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. This document details
the key analytical techniques and methodologies employed to confirm its molecular structure
and stereochemistry, presenting data in a clear and accessible format for researchers and
professionals in drug development and chemical synthesis.

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid, also known as (R)-cyclobutylalanine, is an
unnatural amino acid derivative.[1] Such modified amino acids are of significant interest in
medicinal chemistry and drug development as their incorporation into peptides can enhance
stability, modulate biological activity, and provide novel therapeutic agents.[2] The unique
cyclobutyl side chain can influence the conformational properties of peptides, potentially
leading to improved efficacy and reduced susceptibility to enzymatic degradation.[2] A thorough
understanding of its structure is paramount for its application in rational drug design and
peptide synthesis.

Physicochemical Properties
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The fundamental physicochemical properties of (R)-2-Amino-3-cyclobutylpropanoic acid are
summarized in the table below. These computed properties provide a foundational
understanding of the molecule's characteristics.

Property Value Source
Molecular Formula C7H13NO:2 PubChem|[3]
Molecular Weight 143.18 g/mol PubChem][3]

(2R)-2-amino-3-
IUPAC Name o PubChem([4]
cyclobutylpropanoic acid

CAS Number 174266-00-3 MedChemExpress|[1]

Canonical SMILES C1CC(C1)CC(C(=O)O)N PubChem][3]
SRGOJUDAJKUDAZ- ) ]

InChl Key Sigma-Aldrich[5]
LURJTMIESA-N

Appearance White to off-white solid MedChemExpress|[1]

Purity 297.0% MedChemExpress[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of (R)-2-Amino-3-cyclobutylpropanoic acid is established through a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy provides detailed information about the hydrogen atoms
within the molecule, confirming the connectivity and stereochemistry of the compound. A
representative *H NMR spectrum of (R)-2-Amino-3-cyclobutylpropanoic acid is available
from commercial suppliers.[1] The expected chemical shifts and multiplicities are crucial for
structural verification.

Generic *H NMR Data Interpretation:
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Expected Chemical

Proton Assignment ) Multiplicity Integration
Shift (ppm)
Doublet of doublets
Ha (CH-N) 35-4.0 _ 1H
(dd) or Multiplet (m)
Hp (CHz-cyclobutyl) 15-2.0 Multiplet (m) 2H
Cyclobutyl protons 1.7-24 Multiplets (m) 7H
NH:z Variable Broad singlet (br s) 2H
COOH Variable Broad singlet (br s) 1H

Note: Expected chemical shifts are estimates and can vary based on solvent and other

experimental conditions.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy complements *H NMR by providing information about

the carbon skeleton of the molecule.

Predicted 3C NMR Chemical Shifts:

Carbon Assignment

Predicted Chemical Shift (ppm)

C=0 (Carboxyl) 170 -180
Ca (CH-N) 50 - 60
CB (CHz) 35-45
CH (cyclobutyl) 30-40
CHz (cyclobutyl) 15-25

Note: These are predicted values and require experimental verification.

Mass Spectrometry

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

Parameter Value
Molecular lon [M+H]* 144.0968
Exact Mass 143.0946

Common fragmentation pathways for amino acids involve the loss of water (H20), ammonia
(NHs), and the carboxyl group (COOH) or carbon monoxide (CO) from the carboxyl group.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate structural
analysis of (R)-2-Amino-3-cyclobutylpropanoic acid.

NMR Spectroscopy Protocol (General)

Objective: To acquire *H and 3C NMR spectra for structural confirmation.

Materials:

(R)-2-Amino-3-cyclobutylpropanoic acid sample

Deuterated solvent (e.g., D20, DMSO-de)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

e Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in
a clean, dry NMR tube.

o \Vortex the tube to ensure complete dissolution.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b574375?utm_src=pdf-body
https://www.benchchem.com/product/b574375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Place the NMR tube in the spectrometer's probe.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire a *H NMR spectrum using a standard pulse sequence. Typical parameters include a
30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to
achieve a good signal-to-noise ratio.

e Acquire a 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of
scans and a longer relaxation delay may be necessary due to the lower natural abundance
and smaller gyromagnetic ratio of 13C.

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction).

 Integrate the peaks in the *H NMR spectrum and determine the chemical shifts relative to a
reference standard (e.g., TMS or the residual solvent peak).

Workflow for NMR Analysis:

A generalized workflow for NMR-based structure elucidation.

Mass Spectrometry Protocol (General - ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.
Materials:

¢ (R)-2-Amino-3-cyclobutylpropanoic acid sample

e Solvent (e.g., methanol, water with 0.1% formic acid)

o Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

e Prepare a dilute solution of the sample (e.g., 10 ug/mL) in the chosen solvent.

« Infuse the sample solution directly into the ESI source at a constant flow rate.
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o Set the mass spectrometer to operate in positive ion mode to detect the [M+H]* ion.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying
gas flow rate, and temperature) to obtain a stable and strong signal.

e Acquire a full scan mass spectrum to identify the protonated molecular ion.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation
and obtain a product ion spectrum. This can be achieved by collision-induced dissociation
(CID).

e Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions,
which provides further structural confirmation.

Workflow for Mass Spectrometry Analysis:

A typical workflow for structure confirmation using ESI-MS/MS.

Synthesis Outline

The synthesis of enantiomerically pure (R)-2-Amino-3-cyclobutylpropanoic acid typically
involves asymmetric synthesis or chiral resolution of a racemic mixture. A common strategy is
the diastereoselective alkylation of a chiral glycine enolate equivalent.

General Synthesis Strategy:

» Preparation of a chiral auxiliary-protected glycine: A chiral auxiliary, such as an
oxazolidinone, is attached to glycine to control the stereochemistry of subsequent reactions.

o Enolate formation: The protected glycine is treated with a strong base to form a chiral
enolate.

» Diastereoselective alkylation: The enolate is reacted with a cyclobutylmethyl halide (e.qg.,
bromomethylcyclobutane) to introduce the cyclobutyl side chain with high
diastereoselectivity.

o Cleavage of the chiral auxiliary: The chiral auxiliary is removed to yield the protected amino
acid.
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o Deprotection: The protecting groups on the amino and carboxyl functionalities are removed

to afford the final product, (R)-2-Amino-3-cyclobutylpropanoic acid.

Logical Flow of a Potential Asymmetric Synthesis:

Glycine

Chiral Auxiliary Strong Base

Protected Glycine

+ Base

Chiral Enolate Cyclobutylmethyl Halide

Diastereoselective Alkylation

Protected (R)-Cyclobutylalanine

Auxiliary Cleavage

Deprotection

(R)-2-Amino-3-cyclobutylpropanoic acid
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Click to download full resolution via product page

A conceptual diagram illustrating a potential asymmetric synthesis route.

Biological Context and Potential Signaling
Pathways

While specific signaling pathways for (R)-2-Amino-3-cyclobutylpropanoic acid are not
extensively documented, as a non-natural amino acid, its primary biological relevance lies in its
incorporation into peptides to modulate their interaction with biological targets. For instance, its
inclusion in a peptide antagonist could alter the peptide's binding affinity and selectivity for a G-
protein coupled receptor (GPCR), thereby affecting downstream signaling cascades such as
the cCAMP or IPs/DAG pathways.

Hypothetical GPCR Signaling Modulation:

Effector Enzyme roduces _ [ Second Messenger i P Phosphorylates Targets
(e.g., Adenylyl Cyclase) (e.g., CAMP)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elucidation of the (R)-2-Amino-3-cyclobutylpropanoic
Acid Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b574375#r-2-amino-3-cyclobutylpropanoic-acid-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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